Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Overview
Description
“Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C10H18N2O2 . It is a solid substance at 20 degrees Celsius . This compound is also known by other synonyms such as “2,6-Diazaspiro[3.3]heptane-2-carboxylic Acid tert-Butyl Ester” and "2-Boc-2,6-diazaspiro[3.3]heptane" .
Physical And Chemical Properties Analysis
“this compound” is a solid substance at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0 degrees Celsius . It is air sensitive, hygroscopic, and heat sensitive .
Scientific Research Applications
Meyers et al. (2009) outlined efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate. This compound serves as a versatile intermediate for further selective derivatization, offering a gateway to novel compounds that complement the chemical space usually occupied by piperidine ring systems (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009).
Burkhard and Carreira (2008) reported on the synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility as a structural surrogate of piperazine in arene amination reactions. This showcases the compound's role in synthesizing N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, further highlighting its versatility in organic synthesis (Johannes A. Burkhard, E. Carreira, 2008).
Hamza et al. (2007) provided a practical synthesis route to 2,6-diazaspiro[3.3]heptanes through reductive amination of an available aldehyde, underscoring the compound's potential for large-scale and library synthesis. This methodological advance underpins the compound's adaptability and scalability in synthetic applications (D. Hamza, Michael J. Stocks, A. Décor, G. Pairaudeau, Jeffrey P. Stonehouse, 2007).
López et al. (2020) described a catalytic and enantioselective approach to synthesize 4-substituted proline scaffolds, leading to derivatives such as N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. This work illustrates the compound's relevance in medicinal chemistry, particularly in the synthesis of antiviral agents like ledipasvir (B. López, M. Bartra, Ramon Berenguer, X. Ariza, Jordi García, R. Gómez, Hèctor Torralvo, 2020).
properties
IUPAC Name |
tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(15)13-5-12(6-13)7-14(8-12)10(16)17-11(2,3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJJAAMONZQMMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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